molecular formula C21H22O5 B158279 1-Methoxyphaseollidin CAS No. 65428-13-9

1-Methoxyphaseollidin

Cat. No.: B158279
CAS No.: 65428-13-9
M. Wt: 354.4 g/mol
InChI Key: YKTZRMXYANFKQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyphaseollidin can be synthesized through several methods. One common approach involves the oxidation of 1-methoxycyclopropene . The synthesis typically involves the following steps:

    Translocation of the isoprenyl moiety: from the phenyl ring fused to the pyran ring to the phenyl ring adjacent to the furan ring.

    Removal of the carbonyl group: from the pyran ring.

    Introduction of a methoxy group: at the 1-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced in laboratories using the synthetic routes mentioned above. The reaction conditions typically involve the use of organic solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1-Methoxyphaseollidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .

Properties

IUPAC Name

1-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-11(2)4-5-14-16(23)7-6-13-15-10-25-18-9-12(22)8-17(24-3)19(18)21(15)26-20(13)14/h4,6-9,15,21-23H,5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZRMXYANFKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=CC(=C4)O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65428-13-9
Record name 1-Methoxyphaseollidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 1-Methoxyphaseollidin, and what are its downstream effects?

A: this compound (1MP) functions as a γ-secretase inhibitor. [, ] While its exact binding site remains unclear, docking studies suggest it interacts with a region outside the catalytic subunit of γ-secretase. [] This interaction induces a conformational change in the enzyme, ultimately inhibiting its activity. [] By inhibiting γ-secretase, 1MP disrupts the Notch signaling pathway, leading to the downregulation of downstream targets like Hes1, Hey1, and Presenilin. [] This, in turn, impacts cellular processes such as proliferation and survival, particularly in cancer stem cells. Additionally, 1MP treatment was observed to downregulate AKT signaling, as evidenced by decreased levels of pAKT (S473), p65, and BCl-2. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: this compound is a derivative of the parent compound 6-(3-methylbut-2-enyl) coumestrol (Pso). [] Research indicates that specific structural modifications significantly enhance its potency compared to Pso. These modifications include: * Translocation of the isoprenyl moiety: Moving the isoprenyl group from the phenyl ring fused to the pyran ring (as in Pso) to the phenyl ring adjacent to the furan ring.* Removal of the carbonyl group: Eliminating the carbonyl group from the pyran ring.* Introduction of a methoxy group: Adding a methoxy group at the 1-position.

Q3: Has this compound shown efficacy in in vitro and in vivo models?

A: Yes, 1MP exhibits promising anti-cancer activity in both in vitro and in vivo models. In cell culture studies, it effectively inhibits the growth of breast cancer stem cells and breast cancer cells at nanomolar concentrations. [] Furthermore, in vivo studies using mouse models demonstrated that administering 1MP significantly suppressed the growth of tumors derived from both breast cancer stem cells and breast cancer cells without inducing noticeable gastrointestinal toxicity. []

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